N1-(4-fluorophenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide
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Overview
Description
N’-(4-FLUOROPHENYL)-N-[2-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHYL]ETHANEDIAMIDE is a complex organic compound characterized by the presence of fluorophenyl, methylphenyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-FLUOROPHENYL)-N-[2-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and methylphenyl groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-FLUOROPHENYL)-N-[2-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHYL]ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(4-FLUOROPHENYL)-N-[2-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHYL]ETHANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-FLUOROPHENYL)-N-[2-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHYL]ETHANEDIAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-CHLOROPHENYL)-N-[2-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHYL]ETHANEDIAMIDE
- N’-(4-BROMOPHENYL)-N-[2-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHYL]ETHANEDIAMIDE
Uniqueness
N’-(4-FLUOROPHENYL)-N-[2-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHYL]ETHANEDIAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C20H18FN3O2S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-17(27-20(23-13)14-5-3-2-4-6-14)11-12-22-18(25)19(26)24-16-9-7-15(21)8-10-16/h2-10H,11-12H2,1H3,(H,22,25)(H,24,26) |
InChI Key |
GDWJRQIAUNQKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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